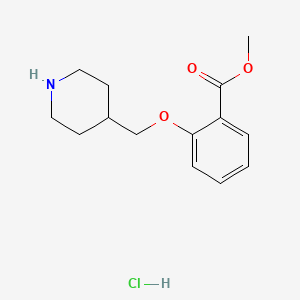

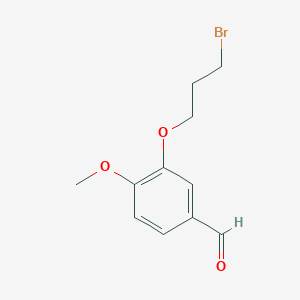

4-(Pyridin-4-yl)pyrimidin-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

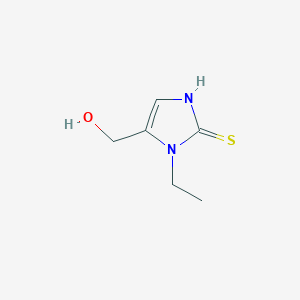

The compound 4-(Pyridin-4-yl)pyrimidin-2-ol is a heterocyclic compound that features both pyridine and pyrimidine rings. This structure is a key scaffold in various pharmacologically active compounds and is often used in medicinal chemistry for the development of new therapeutic agents. The pyrimidine ring, in particular, is a crucial component in nucleotides and nucleic acids, making it a significant target for drug design.

Synthesis Analysis

The synthesis of compounds related to 4-(Pyridin-4-yl)pyrimidin-2-ol often involves multi-step chemical reactions that may include condensation, oxidation, and functional group transformations. For instance, the synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones involves the reaction of arylidenemalononitriles with 6-aminothiouracil, followed by oxidation . Another example is the synthesis of a related compound through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . These methods highlight the versatility of synthetic approaches in creating pyridine and pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine and pyrimidine derivatives is characterized by the presence of nitrogen atoms within the rings, which can significantly influence the electronic properties and reactivity of the compounds. X-ray crystallography and computational studies, such as density functional theory (DFT), are commonly used to determine and optimize the molecular geometry of these compounds . The presence of substituents on the pyrimidine ring can alter the stability and reactivity of the molecule, as seen in the formation of molecular clefts upon metal coordination .

Chemical Reactions Analysis

Pyridine and pyrimidine derivatives participate in a variety of chemical reactions, often influenced by the presence of functional groups and substituents on the rings. For example, the reactivity of pyrido[2,3-d]pyrimidin-4(1H)-ones towards different reagents has been studied, revealing potential for further chemical modifications . Additionally, the coordination of pyrimidine derivatives to metal centers can lead to the formation of complexes with interesting photophysical properties, as seen in Pt(II) complexes with pyridin-2-yl)pyrimidin-4(1H)-one ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Pyridin-4-yl)pyrimidin-2-ol derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential applications in medicinal chemistry. The introduction of different substituents can lead to compounds with varying levels of activity as enzyme inhibitors, as demonstrated by pyrido[1,2-a]pyrimidin-4-one derivatives . The electronic absorption and emission properties of these compounds can also be tuned, making them suitable for applications as sensors .

科学的研究の応用

Protein Kinase Inhibition

- Scientific Field : Biochemistry

- Application Summary : The compound has been identified as a relevant scaffold for protein kinase inhibition . It was used to assess if the planarity of the heterocyclic system was essential to the protein kinase inhibitory potency observed in this series .

- Methods of Application : The compound was prepared from the corresponding ketone precursor. After preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, derivatives were synthesized and evaluated toward a panel of protein kinases .

- Results or Outcomes : The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .

Fungicidal Activity

- Scientific Field : Agricultural Chemistry

- Application Summary : Pyrimidinamine derivatives, which include “4-(Pyridin-4-yl)pyrimidin-2-ol”, are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .

- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .

- Results or Outcomes : The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

6-pyridin-4-yl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBJIACQDLVAJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629493 |

Source

|

| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-4-yl)pyrimidin-2-ol | |

CAS RN |

208936-44-1 |

Source

|

| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)

![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)

![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)